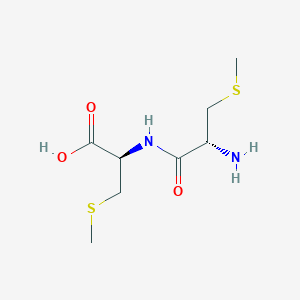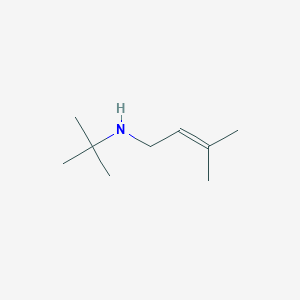
Cobalt--molybdenum (2/3)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cobalt–molybdenum (2/3) is a compound that combines cobalt and molybdenum in a specific ratio. This compound is known for its unique properties and applications in various fields, including catalysis, energy storage, and materials science. The combination of cobalt and molybdenum results in a material that exhibits enhanced catalytic activity, stability, and conductivity compared to its individual components .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cobalt–molybdenum (2/3) can be synthesized using various methods. One common approach is the hydrothermal method, where cobalt and molybdenum precursors are mixed in a solution and subjected to high temperature and pressure. This method allows for the formation of nanostructured materials with high surface area and catalytic activity . Another method involves the solvothermal synthesis, where cobalt and molybdenum salts are dissolved in a solvent and heated to form the desired compound .
Industrial Production Methods: In industrial settings, cobalt–molybdenum (2/3) is often produced using electroless deposition techniques. This involves the reduction of cobalt and molybdenum ions in a solution to form a thin film on a substrate. This method is widely used in the production of catalysts for various chemical reactions .
Analyse Des Réactions Chimiques
Types of Reactions: Cobalt–molybdenum (2/3) undergoes several types of chemical reactions, including oxidation, reduction, and substitution. For example, it can act as a catalyst in the oxidation of hydrocarbons, where it facilitates the transfer of oxygen atoms to the substrate . It also participates in hydrogenation reactions, where it helps in the addition of hydrogen atoms to unsaturated compounds .
Common Reagents and Conditions: Common reagents used in reactions involving cobalt–molybdenum (2/3) include hydrogen peroxide, oxygen, and various organic substrates. The reactions typically occur under mild conditions, such as room temperature and atmospheric pressure, making the compound highly versatile .
Major Products Formed: The major products formed from reactions involving cobalt–molybdenum (2/3) depend on the specific reaction conditions and substrates used. For example, in oxidation reactions, the products are often oxidized hydrocarbons, while in hydrogenation reactions, the products are saturated hydrocarbons .
Applications De Recherche Scientifique
Cobalt–molybdenum (2/3) has a wide range of scientific research applications. In chemistry, it is used as a catalyst for various reactions, including hydrogenation, oxidation, and hydrodesulfurization . In biology, it has been studied for its potential use in enzyme mimics and as a component in biosensors . In medicine, cobalt–molybdenum (2/3) is being explored for its potential use in drug delivery systems and as an antimicrobial agent . In industry, it is used in the production of advanced materials, such as high-performance alloys and coatings .
Mécanisme D'action
The mechanism of action of cobalt–molybdenum (2/3) involves its ability to facilitate electron transfer reactions. The compound’s unique structure allows it to interact with various substrates and promote the transfer of electrons, which is essential for catalytic activity . The molecular targets and pathways involved in these reactions depend on the specific application and reaction conditions .
Comparaison Avec Des Composés Similaires
Cobalt–molybdenum (2/3) is unique compared to other similar compounds due to its enhanced catalytic activity and stability. Similar compounds include cobalt sulfide, molybdenum sulfide, and nickel-molybdenum sulfide . While these compounds also exhibit catalytic activity, cobalt–molybdenum (2/3) often outperforms them in terms of efficiency and durability .
Propriétés
Numéro CAS |
60719-41-7 |
|---|---|
Formule moléculaire |
Co2Mo3 |
Poids moléculaire |
405.7 g/mol |
Nom IUPAC |
cobalt;molybdenum |
InChI |
InChI=1S/2Co.3Mo |
Clé InChI |
KHEXBGGKRFIEAK-UHFFFAOYSA-N |
SMILES canonique |
[Co].[Co].[Mo].[Mo].[Mo] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



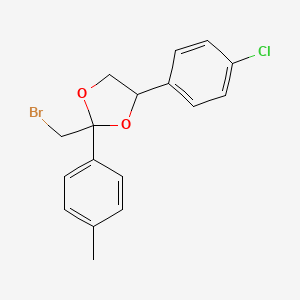

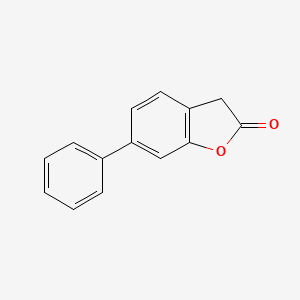
![Methyl 2-[(2-oxopropyl)amino]prop-2-enoate](/img/structure/B14606624.png)
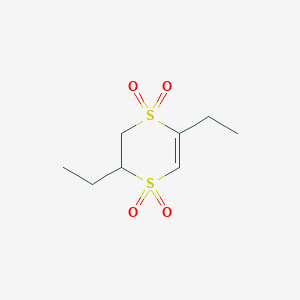
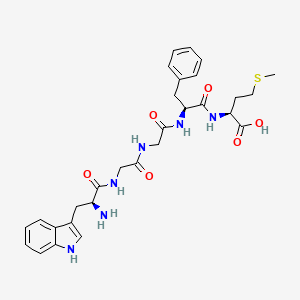
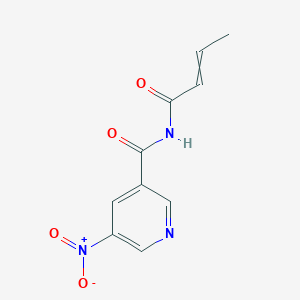
![N-{4-[4-Chloro-2-(trifluoromethyl)phenoxy]phenyl}-N'-methylurea](/img/structure/B14606643.png)
![2-Methoxy-4-[(4-nitroanilino)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14606647.png)
![Trimethyl{3-[(trimethylsilyl)oxy]undec-1-yn-1-yl}silane](/img/structure/B14606649.png)
![2-[Chloro(difluoro)methyl]-4-ethyl-5,7-dinitro-1H-benzimidazole](/img/structure/B14606659.png)
